molecular formula C15H17Cl2NO3 B14546097 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate CAS No. 62265-71-8

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate

Cat. No.: B14546097
CAS No.: 62265-71-8
M. Wt: 330.2 g/mol
InChI Key: YRKGLLSNNQGLCL-UHFFFAOYSA-N
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Description

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a dichloroacetyl group and a tetrahydroquinoline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate typically involves the esterification of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinoline with butanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems to release the active components, which can then interact with various enzymes and receptors. The dichloroacetyl group may also play a role in modulating the compound’s biological activity by interacting with specific molecular targets .

Comparison with Similar Compounds

Properties

CAS No.

62265-71-8

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] butanoate

InChI

InChI=1S/C15H17Cl2NO3/c1-2-4-13(19)21-11-6-7-12-10(9-11)5-3-8-18(12)15(20)14(16)17/h6-7,9,14H,2-5,8H2,1H3

InChI Key

YRKGLLSNNQGLCL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)N(CCC2)C(=O)C(Cl)Cl

Origin of Product

United States

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